molecular formula C11H16O2S B14567245 3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one CAS No. 61295-42-9

3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one

Cat. No.: B14567245
CAS No.: 61295-42-9
M. Wt: 212.31 g/mol
InChI Key: RIOJJJNQLTXUHO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-methylfuran-3-thiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the furan ring may participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butanone: Lacks the furan and sulfanyl groups, making it less versatile in terms of chemical reactivity.

    2-Methylfuran-3-thiol: Contains the furan and sulfanyl groups but lacks the ketone functionality, limiting its applications in certain reactions.

Uniqueness

3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the furan ring and the sulfanyl group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61295-42-9

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3,3-dimethyl-1-(2-methylfuran-3-yl)sulfanylbutan-2-one

InChI

InChI=1S/C11H16O2S/c1-8-9(5-6-13-8)14-7-10(12)11(2,3)4/h5-6H,7H2,1-4H3

InChI Key

RIOJJJNQLTXUHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SCC(=O)C(C)(C)C

Origin of Product

United States

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